4-(2-Iodoethyl)phenol
Description
4-(2-Iodoethyl)phenol (IUPAC name: this compound) is an aromatic compound featuring a phenolic hydroxyl group and a 2-iodoethyl substituent on the benzene ring. Its molecular formula is C₈H₉IO, with an average molecular weight of 248.06 g/mol . The compound is synthesized via the reflux of 4-methoxyphenethyl alcohol with 47% hydriodic acid (HI), followed by deprotection to yield the phenol derivative . Key physical properties include a density of 1.632 g/cm³ and a boiling point of 221–222°C .
The iodine substituent confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and medicinal chemistry. For instance, it serves as a precursor for metal salen complexes used in medical technology and has been explored in prodrug systems for targeted cancer therapies .
Properties
CAS No. |
6631-69-2 |
|---|---|
Molecular Formula |
C8H9IO |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 |
InChI Key |
OGMCDNXCHXQKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCI)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Ethyl-2-iodophenol
- Structure : Differs in the position of the iodine and ethyl groups (iodine at position 2, ethyl at position 4).
- Properties : Molecular weight = 248.06 g/mol , with a ChemSpider ID of 13250344 .
- Reactivity: The ortho-iodine substitution may sterically hinder nucleophilic attacks compared to the para-substituted 4-(2-Iodoethyl)phenol.
4-[N,N-Bis(2-Iodoethyl)amino]phenol (ZD2767D)
- Structure: Contains a phenol core with a bis(2-iodoethyl)amino group.
- Applications : Used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) for cancer treatment. It induces apoptosis via bifunctional DNA alkylation, showing comparable efficacy to chlorambucil but with targeted activation .
- Advantage Over this compound: The dual iodoethyl groups enhance DNA cross-linking efficiency, improving antitumor potency.
Non-Phenolic Iodoethyl Derivatives
Phenethyl Iodide
Methyl 4-(2-Iodoethyl)benzoate
- Structure : Ester-functionalized derivative (methyl benzoate with a 2-iodoethyl group).
- Synthesis : Prepared via iodination of methyl 4-vinylbenzoate.
- Applications : Intermediate in synthesizing sulfhydryl-modified salicylaldehydes for metal-organic frameworks .
Heteroatom-Substituted Analogues
4-(2-Isothiocyanatoethyl)phenol
4-(2-Aminoethyl)phenol
- Structure: Substitutes iodine with an amino (-NH₂) group.
- Properties: Increased basicity and water solubility due to the amino group .
Comparative Physicochemical Properties
Key Research Findings
ZD2767D in ADEPT Therapy :
- Demonstrated 10-fold lower systemic toxicity than free drugs due to enzyme-targeted activation .
- Induces apoptosis in LoVo tumor cells at equitoxic concentrations comparable to chlorambucil .
This compound in Material Science: Serves as a precursor for sulfhydryl-functionalized salicylaldehydes, enabling the synthesis of metal salen complexes with applications in medical imaging .
Reactivity Trends :
- Iodoethyl derivatives exhibit higher electrophilicity than chloro- or bromoethyl analogues, enhancing their utility in alkylation reactions .
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